REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[NH:6][CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)=[O:4]>CO>[NH2:10][C:8]1[CH:9]=[C:5]([C:3]([NH:2][CH3:1])=[O:4])[NH:6][CH:7]=1
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1NC=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at rt for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with N2 (g)
|
Type
|
ADDITION
|
Details
|
10% Pd on activated carbon was added
|
Type
|
CUSTOM
|
Details
|
the mixture degassed
|
Type
|
CUSTOM
|
Details
|
flushed with N2 (g)
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(NC1)C(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |